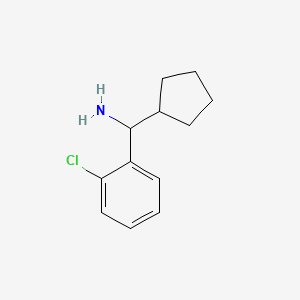

(2-Chlorophenyl)(cyclopentyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopentylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQPNWOJIUQCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorophenyl Cyclopentyl Methanamine: a Chemical Perspective

Classical and Established Synthetic Routes to (2-Chlorophenyl)(cyclopentyl)methanamine

The most established and straightforward route to this compound is the reductive amination of (2-Chlorophenyl)(cyclopentyl)methanone. This two-step, one-pot reaction typically involves the initial formation of an imine by reacting the ketone with an ammonia (B1221849) source, followed by the in-situ reduction of the imine to the desired primary amine.

Commonly employed ammonia sources include ammonia gas, aqueous ammonia, or ammonium (B1175870) salts such as ammonium formate. The choice of reducing agent is critical for the success of the reaction. Classical methods often utilize hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly favored due to its mild nature and its selectivity for reducing the imine in the presence of the unreacted ketone. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under weakly acidic conditions to facilitate imine formation. libretexts.orglibretexts.org

A general representation of this classical approach is as follows:

(2-Chlorophenyl)(cyclopentyl)methanone + NH₃ → [Imine Intermediate] → this compound

While effective, these classical methods can sometimes be associated with the formation of byproducts and the use of stoichiometric amounts of potentially hazardous reagents.

Contemporary Advancements in the Chemical Synthesis of this compound

Modern organic synthesis has driven the development of more sophisticated and efficient methods for the preparation of amines like this compound. These advancements focus on asymmetric synthesis, the use of catalytic systems, and the incorporation of green chemistry principles.

Asymmetric Synthesis Strategies for Enantiopure Forms

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric reductive amination is the primary strategy to achieve this. This can be accomplished through the use of chiral catalysts that facilitate the enantioselective reduction of the intermediate imine.

While specific examples for the asymmetric synthesis of this compound are not extensively documented in readily available literature, the general principles of asymmetric reductive amination of aryl alkyl ketones are well-established and applicable. acs.org These methods often employ transition metal catalysts complexed with chiral ligands. For instance, iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands have shown high efficacy in the asymmetric hydrogenation of imines. researchgate.net

Another approach involves the use of chiral organocatalysts, such as chiral phosphoric acids, which can activate the imine towards enantioselective reduction by a hydride source like a Hantzsch ester. acs.orgrsc.orgresearchgate.netnih.gov

Catalytic Approaches in Chemical Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and reduced waste generation.

Transition Metal Catalysis: A variety of transition metal catalysts have been developed for reductive amination. These catalysts can activate hydrogen gas or other hydrogen sources, facilitating the reduction of the imine. For the synthesis of primary amines from ketones, catalysts based on nickel, cobalt, and iron have been reported to be effective. organic-chemistry.orgorganic-chemistry.orgd-nb.info For instance, amorphous cobalt particles have been shown to catalyze reductive amination using hydrogen gas and aqueous ammonia under relatively mild conditions. organic-chemistry.org Ruthenium and iridium complexes are also highly effective, particularly for asymmetric transformations. acs.org The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired amine.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids are prominent organocatalysts for the enantioselective reductive amination of ketones. acs.orgrsc.orgresearchgate.netnih.gov They function by activating the imine intermediate through hydrogen bonding, thereby directing the stereochemical outcome of the hydride transfer from a reducing agent. This metal-free approach is attractive from a sustainability perspective, as it avoids the use of potentially toxic and expensive heavy metals.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of safer solvents, renewable reagents, and energy-efficient processes.

One key aspect is the replacement of hazardous solvents with more environmentally benign alternatives. Water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener solvents for many organic reactions, including amide bond formation which shares some principles with amine synthesis. nih.govresearchgate.netrsc.org The use of aqueous ammonia as the nitrogen source also aligns with green chemistry principles. organic-chemistry.orgorganic-chemistry.org

Catalytic processes, as discussed above, are inherently greener than stoichiometric reactions as they reduce waste by being used in smaller quantities and allowing for potential recycling. The development of catalysts based on earth-abundant and non-toxic metals like iron is a significant step towards more sustainable amine synthesis. d-nb.info Furthermore, flow chemistry presents a sustainable and efficient alternative to traditional batch processing, often leading to improved yields and safety. researchgate.net

Mechanistic Elucidation of Key Synthetic Transformations for its Formation

The formation of this compound via reductive amination proceeds through a well-understood two-step mechanism:

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of (2-Chlorophenyl)(cyclopentyl)methanone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The initial adduct, a hemiaminal, then undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond). The equilibrium of this step can be shifted towards the imine by removing the water formed. chemistrysteps.comlibretexts.orglibretexts.org

Imine Reduction: The newly formed imine is then reduced to the final primary amine. In the case of hydride reducing agents like NaBH₄ or NaBH₃CN, a hydride ion (H⁻) attacks the electrophilic carbon of the imine, breaking the pi-bond of the C=N double bond. The resulting nitrogen anion is then protonated by the solvent or a mild acid to yield this compound. chemistrysteps.com When catalytic hydrogenation is employed, both the imine and the hydrogen source (e.g., H₂) are adsorbed onto the surface of the metal catalyst, where the hydrogen atoms are added across the C=N double bond.

Recent studies have also explored the mechanism of electrocatalytic reductive amination, which offers a sustainable alternative by using electricity to drive the reduction, and have identified radical intermediates in the catalytic cycle. rsc.org

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Several parameters can be adjusted to achieve the desired outcome.

Reactant Stoichiometry: The molar ratio of the ketone, ammonia source, and reducing agent can significantly impact the reaction. An excess of the ammonia source is often used to drive the imine formation equilibrium forward. The amount of reducing agent needs to be carefully controlled to ensure complete reduction of the imine without causing unwanted side reactions.

Solvent and pH: The choice of solvent affects the solubility of the reactants and the stability of the intermediates. Protic solvents like methanol and ethanol are commonly used. The pH of the reaction medium is critical for imine formation, which is typically favored under weakly acidic conditions (pH 4-5). acs.org

Temperature and Reaction Time: The reaction temperature influences the rate of both imine formation and reduction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. The optimal temperature and reaction time need to be determined empirically for each specific set of conditions.

Catalyst Loading and Type: In catalytic reactions, the type and loading of the catalyst are key parameters. For transition metal-catalyzed reactions, the choice of metal, ligand, and catalyst concentration will determine the efficiency and selectivity of the process.

Below is a hypothetical data table illustrating the optimization of the reductive amination of (2-Chlorophenyl)(cyclopentyl)methanone.

| Entry | Reducing Agent | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | NH₄OAc | Methanol | 25 | 24 | 65 |

| 2 | NaBH₃CN | NH₄OAc | Methanol | 25 | 24 | 80 |

| 3 | NaBH₃CN | NH₃ (aq) | Methanol | 25 | 18 | 85 |

| 4 | H₂/Pd-C | NH₃ (aq) | Ethanol | 50 | 12 | 90 |

| 5 | H₂/Co-particles | NH₃ (aq) | Ethanol | 80 | 10 | 95 |

This table is illustrative and based on general principles of reductive amination; specific yields for this compound would require experimental verification.

Reactivity and Chemical Transformations of 2 Chlorophenyl Cyclopentyl Methanamine

Reactions Involving the Amine Functionality (e.g., Alkylation, Acylation, Condensation)

The lone pair of electrons on the nitrogen atom of the amine group makes it a prime site for various chemical reactions, including nucleophilic attack and condensation.

Alkylation: The secondary amine can be readily N-alkylated to form tertiary amines. This can be achieved using various alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165). For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N-methylated derivative.

Acylation: N-acylation with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) would produce the corresponding amides. For example, reaction with acetyl chloride would yield N-((2-chlorophenyl)(cyclopentyl)methyl)acetamide.

Condensation: The amine can undergo condensation reactions with carbonyl compounds. For example, it can react with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.

A summary of potential reactions at the amine functionality is presented below:

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| Condensation | Acetone | Imine |

Functionalization of the Cyclopentyl Ring System

The cyclopentyl ring in (2-chlorophenyl)(cyclopentyl)methanamine is a saturated aliphatic system, making it generally less reactive than the aromatic ring or the amine group. Functionalization of the cyclopentyl ring would likely require more vigorous reaction conditions, such as free-radical halogenation.

Under UV light or in the presence of a radical initiator, the cyclopentyl ring could undergo halogenation, leading to a mixture of mono- and poly-halogenated products at various positions on the ring. The regioselectivity of this reaction would be difficult to control.

Chemical Modifications of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group can undergo several chemical modifications, primarily through electrophilic aromatic substitution or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-director, although it is deactivating. Further substitution on the aromatic ring, such as nitration or halogenation, would likely occur at the positions ortho and para to the chlorine atom. However, the steric hindrance from the cyclopentylmethanamine (B1347104) group might influence the regioselectivity.

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be replaced by other nucleophiles under certain conditions, a reaction known as nucleophilic aromatic substitution (SNA). This reaction is generally difficult for aryl chlorides unless activated by strong electron-withdrawing groups ortho or para to the chlorine. Given the lack of such strong activating groups in this molecule, forcing conditions (high temperature, strong base) would likely be required for substitution. For instance, reaction with sodium methoxide (B1231860) at high temperatures could potentially replace the chlorine with a methoxy (B1213986) group.

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the core reactivity of this compound can be predicted based on its functional groups, there is potential for exploring novel reaction pathways.

Intramolecular Cyclization: Depending on the nature of substituents that could be introduced, intramolecular reactions are a possibility. For example, if a suitable functional group were introduced on the cyclopentyl ring, it could potentially cyclize with the amine functionality to form a heterocyclic system.

Catalytic C-H Activation: Modern synthetic methods involving transition-metal catalysis could enable selective functionalization of the C-H bonds on both the cyclopentyl and the phenyl rings, offering pathways to novel derivatives that are not accessible through traditional methods.

Rearrangement Reactions: As seen in the synthesis of related compounds like ketamine, acid-catalyzed rearrangements of intermediates can be a powerful tool. A patent describes a process where a related (2-chlorophenyl)(1-hydroxycyclopentyl)methanone reacts with methylamine (B109427) to form an intermediate that undergoes thermal rearrangement. google.com Similar rearrangement pathways could potentially be explored for derivatives of this compound.

Advanced Analytical Techniques for Investigating 2 Chlorophenyl Cyclopentyl Methanamine S Chemical Structure and Reactivity

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of (2-Chlorophenyl)(cyclopentyl)methanamine and for real-time monitoring of its synthesis. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the atomic connectivity and bonding environments within the molecule.

High-Resolution and 2D NMR:

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide critical information. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the 2-chlorophenyl ring, the methine proton (CH-N), and the aliphatic protons of the cyclopentyl group. The chemical shifts (δ) and spin-spin coupling patterns are diagnostic of the electronic environment and neighboring protons, respectively.

To resolve complex signal overlap and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org These methods distribute signals across two frequency axes, enhancing resolution. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For this compound, COSY would establish the connectivity within the cyclopentyl ring and between the methine proton and the amine proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com It is invaluable for assigning the carbon signals of the cyclopentyl ring and the methine carbon by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-4 bonds) correlations between protons and carbons. numberanalytics.com This is particularly useful for establishing the connection between the cyclopentylmethanamine (B1347104) moiety and the 2-chlorophenyl ring, for instance, by observing a correlation between the methine proton and the quaternary carbon of the aromatic ring to which the side chain is attached.

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Proton chemical environments and neighboring protons. | Determines the number and type of protons; confirms the presence of aromatic, methine, and cyclopentyl protons. |

| ¹³C NMR | Carbon skeleton of the molecule. | Identifies all unique carbon atoms, including aromatic, methine, and cyclopentyl carbons. |

| COSY | ¹H-¹H spin-spin coupling networks. slideshare.net | Establishes proton connectivity within the cyclopentyl ring and the -CH-NH- fragment. slideshare.net |

| HSQC | Direct ¹H-¹³C correlations (one-bond). youtube.com | Assigns specific ¹³C signals to their directly attached protons. youtube.com |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). youtube.com | Confirms the overall connectivity of the molecular fragments, linking the cyclopentylmethanamine part to the chlorophenyl ring. youtube.com |

Vibrational Spectroscopy:

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. For this compound, which is a secondary amine, these techniques are particularly useful for identifying key vibrational modes. orgchemboulder.com

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.comrockymountainlabs.com

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group are observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch occurs between 1250-1020 cm⁻¹. orgchemboulder.com

N-H Wag: A characteristic strong, broad band due to N-H wagging is expected in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com

C-Cl Stretch: The C-Cl stretch of the chlorophenyl group will also be present, typically in the fingerprint region of the spectrum.

Computational studies, often using Density Functional Theory (DFT), can be paired with experimental spectra to provide a more detailed assignment of vibrational modes. nih.gov

Mass Spectrometry for Tracing Reaction Intermediates and Products

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an essential tool for identifying and quantifying the target compound, as well as tracing reaction intermediates, by-products, and impurities formed during its synthesis. omicsonline.orgresolvemass.ca

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragment ions, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak.

The fragmentation pattern provides structural information. Common fragmentation pathways for amines involve alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another group is broken. For this compound, this could lead to the loss of the cyclopentyl radical or the 2-chlorophenyl radical, resulting in prominent fragment ions. Analysis of fragmentation patterns of related chlorophenyl compounds can help predict and interpret the mass spectrum. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and fragment ions, which in turn enables the calculation of the elemental composition, confirming the molecular formula with high confidence. thermofisher.com This is particularly valuable in distinguishing between compounds with the same nominal mass.

X-ray Diffraction Studies of this compound and its Chemical Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For this compound or its stable crystalline derivatives (e.g., salts), this technique can provide precise data on bond lengths, bond angles, and torsion angles. thepharmajournal.com

This structural information is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. Analysis of these parameters can offer insights into reactivity. numberanalytics.com For instance, unusually long or short bond lengths might indicate strain or electronic effects that influence chemical behavior. The intermolecular interactions observed in the crystal packing, such as hydrogen bonding involving the amine group, can help explain physical properties and potential interactions in a biological context. numberanalytics.com While obtaining a suitable single crystal can be a challenge, the detailed structural data it provides is unparalleled. acs.org

| Parameter | Information Provided | Relevance to Reactivity Studies |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Deviations from standard values can indicate bond strain or electronic delocalization, suggesting sites of potential reactivity. numberanalytics.com |

| Bond Angles | The angle formed between three connected atoms. | Strained angles can indicate higher energy and increased reactivity at that site. numberanalytics.com |

| Torsion Angles | The dihedral angle between planes defined by four atoms. | Defines the conformation of the molecule, which can influence steric accessibility to reactive sites. |

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Reveals intermolecular forces like hydrogen bonding and van der Waals interactions, which can influence solid-state reactivity and physical properties. |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is fundamental for the separation, purification, and purity assessment of this compound in a research setting. alwsci.combiomedres.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating components of a mixture. For this compound, reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a standard method for purity analysis. The retention time of the compound is a characteristic property under specific conditions (column, mobile phase, flow rate, temperature). A detector, typically UV-Vis, would monitor the eluent, and the area of the peak corresponding to the compound is proportional to its concentration. Purity is assessed by the presence of a single, sharp peak, with the percentage purity calculated from the relative area of the main peak compared to any impurity peaks.

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is essential for separating these stereoisomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs are commonly effective for separating chiral amines. yakhak.org The ability to separate and quantify individual enantiomers is critical, as they often exhibit different biological activities. chiralpedia.comchromatographyonline.com

Gas Chromatography (GC):

GC is particularly suitable for the analysis of volatile and thermally stable compounds. omicsonline.org this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC provides high-resolution separation, making it excellent for detecting and quantifying volatile impurities, such as residual solvents from the synthesis or by-products. biomedres.us The purity of a sample can be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

| Technique | Primary Application | Key Parameters |

| Reverse-Phase HPLC | Purity assessment, quantification. | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |

| Chiral HPLC | Separation and quantification of enantiomers. | Chiral stationary phase (e.g., derivatized cellulose (B213188) or amylose), mobile phase. yakhak.org |

| GC-FID/GC-MS | Purity assessment, identification of volatile impurities and by-products. | Column type (stationary phase), temperature program, carrier gas flow rate. thermofisher.com |

Theoretical and Computational Chemistry Studies on 2 Chlorophenyl Cyclopentyl Methanamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure, Stability, and Bonding

Currently, there are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, performed specifically on (2-Chlorophenyl)(cyclopentyl)methanamine. Such calculations would be invaluable for understanding the molecule's fundamental electronic properties.

A hypothetical DFT study, for instance, could involve geometry optimization to find the lowest energy structure. Subsequent calculations could determine key electronic descriptors.

Table 1: Hypothetical Electronic Properties of this compound from a DFT Calculation

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | - | Provides insight into the molecule's overall polarity. |

| Mulliken Atomic Charges | - | Describes the partial charge distribution on each atom. |

Note: The data in this table is purely illustrative and is not based on actual experimental or computational results.

Conformational Analysis and Energy Minimization Studies

A thorough conformational analysis of this compound has not been reported in the scientific literature. This type of study is crucial for identifying the various spatial arrangements (conformers) of the molecule and their relative stabilities.

Such an analysis would typically involve systematically rotating the single bonds—specifically the bond connecting the cyclopentyl group to the methanamine bridge and the bond connecting the phenyl group to the same bridge. For each resulting conformation, an energy minimization calculation would be performed to find the nearest local energy minimum. The results would yield a potential energy surface, highlighting the most stable, low-energy conformers.

Computational Prediction of Reactivity and Reaction Pathways

There are no available computational studies that predict the reactivity and potential reaction pathways for this compound. Computational methods could be used to identify sites susceptible to nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential map and frontier molecular orbitals (HOMO and LUMO).

For example, the nitrogen atom of the amine group would be a likely site for electrophilic attack due to its lone pair of electrons. The chlorinated phenyl ring's electronic properties would also influence reactivity, with the chlorine atom acting as a weak deactivator and ortho-, para-director in electrophilic aromatic substitution reactions.

Molecular Dynamics Simulations for Understanding Intramolecular Dynamics

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have not been published for this compound. MD simulations could provide significant insights into the compound's dynamic behavior, such as the flexibility of the cyclopentyl ring and the rotational freedom around the single bonds. These simulations would be particularly useful for understanding how the molecule behaves in different solvent environments and at various temperatures, offering a more realistic picture of its dynamics than static quantum chemical calculations alone.

Potential Applications of 2 Chlorophenyl Cyclopentyl Methanamine in Pure Chemical Sciences

As a Chiral Building Block or Ligand Precursor in Non-Biological Asymmetric Catalysis

The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, such as (2-Chlorophenyl)(cyclopentyl)methanamine, are pivotal in this endeavor, serving either as foundational chiral building blocks or as precursors to sophisticated ligands for asymmetric catalysis.

The presence of a stereocenter adjacent to the amine functionality makes this compound an attractive candidate for the synthesis of chiral ligands. These ligands can coordinate with transition metals to form catalysts capable of inducing enantioselectivity in a wide array of chemical transformations. For instance, the amine can be derivatized to form Schiff bases, amides, or phosphine-containing ligands. The steric bulk of the cyclopentyl group and the electronic properties of the 2-chlorophenyl ring can be fine-tuned to create a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Class | Potential Synthetic Route | Potential Catalytic Applications |

| Chiral Schiff Bases | Condensation with chiral aldehydes or ketones | Asymmetric cyanations, reductions, and additions |

| Chiral Phosphine (B1218219) Ligands | Reaction with chlorophosphines | Asymmetric hydrogenation, hydroformylation, and cross-coupling reactions |

| Chiral Oxazoline Ligands | Multi-step synthesis involving amino alcohol intermediates | Asymmetric Diels-Alder reactions, aldol (B89426) reactions, and Michael additions |

While specific research on ligands derived from this compound is not yet prevalent in the literature, the principles of ligand design strongly support its potential in these areas.

Utilization in the Synthesis of Non-Biologically Relevant Complex Organic Architectures

The unique combination of a cyclopentyl ring and a substituted aromatic moiety in this compound provides a versatile scaffold for the construction of complex and novel organic structures that are not intended for biological applications. Its utility as a synthetic intermediate extends beyond simple derivatization of the amine group.

For instance, the 2-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce further complexity and build larger molecular frameworks. The cyclopentyl group, with its defined stereochemistry, can direct the spatial arrangement of substituents in the target molecule. The amine itself can be a handle for introducing other functional groups or for participating in cyclization reactions to form heterocyclic systems. Research into the synthesis of bicyclic and polycyclic aromatic hydrocarbons from the related ketone precursor, (2-chlorophenyl)(cyclopentyl)methanone, suggests that the amine derivative could be a key intermediate in similar synthetic strategies, leading to novel carbocyclic and heterocyclic frameworks. evitachem.comlabmartgh.comchemicalbook.com

Role as a Precursor for Novel Materials (e.g., polymers, functional molecules, excluding biological materials)

The development of new materials with tailored properties is a driving force in chemical research. This compound possesses the necessary functional handles to be incorporated into polymeric structures or to serve as a precursor for functional molecules with interesting photophysical or electronic properties.

The primary amine group can be readily polymerized with diacyl chlorides, diisocyanates, or other bifunctional monomers to create polyamides or polyureas. The chirality of the monomer unit could impart unique properties to the resulting polymer, such as the ability to form helical structures or to recognize other chiral molecules. Furthermore, the 2-chlorophenyl group can be modified post-polymerization to tune the material's properties, such as its solubility, thermal stability, or refractive index.

As a precursor to functional molecules, the amine can be derivatized to create compounds with potential applications in materials science. For example, conversion to a carbazole (B46965) or other nitrogen-containing aromatic system could yield molecules with interesting electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Involvement in Fundamental Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies with emergent properties. The structural features of this compound make it an intriguing candidate for studies in molecular recognition and the construction of host-guest systems.

The amine group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and cation-π interactions. The cyclopentyl group provides a hydrophobic surface for van der Waals interactions. This combination of interaction sites allows the molecule to potentially bind to complementary guest molecules or to self-assemble into larger supramolecular structures.

For example, it could be incorporated into larger macrocyclic hosts designed to bind specific guest molecules within their cavities. The chirality of the amine would be expected to lead to enantioselective recognition of chiral guests. Conversely, it could act as a guest molecule itself, probing the binding properties of novel synthetic hosts.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Application |

| Hydrogen Bonding | Amine group (-NH2) | Formation of self-assembled monolayers, organogels |

| π-π Stacking | 2-Chlorophenyl ring | Construction of charge-transfer complexes, molecular wires |

| Cation-π Interactions | 2-Chlorophenyl ring | Binding of metal cations or organic cations |

| Hydrophobic Interactions | Cyclopentyl group | Encapsulation within hydrophobic cavities of host molecules |

While the exploration of this compound in these advanced areas of pure chemical sciences is in its infancy, its inherent chemical functionalities and structural characteristics present a compelling case for its future investigation and application.

Future Directions and Emerging Research Avenues in the Chemistry of 2 Chlorophenyl Cyclopentyl Methanamine

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary focus of modern chemical research is the development of synthetic pathways that are not only high-yielding but also minimize environmental impact. For (2-Chlorophenyl)(cyclopentyl)methanamine and its precursors, future research will likely concentrate on replacing hazardous materials and adopting greener reaction conditions.

One area of development involves moving away from traditional Grignard reactions for the synthesis of the precursor, (2-chlorophenyl)(cyclopentyl)methanone. While effective, these reactions require strict anhydrous conditions and can utilize bromocyclopentane (B41573), which is less ideal than cyclopentyl chloride from a cost and environmental standpoint. Research into alternative carbon-carbon bond-forming reactions is crucial. A recently uncovered route utilizing a tosylhydrazone intermediate, formed from cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde, represents a significant step forward as it circumvents the need for organomagnesium reagents entirely. nih.govcolab.ws

Further research is expected to focus on catalytic methods. For instance, the reduction of the precursor ketone to the corresponding alcohol, and subsequent conversion to the amine, can be optimized. While hydride reagents are common, catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) offers a cleaner alternative. Future work may explore more sustainable catalysts based on earth-abundant metals and investigate transfer hydrogenation protocols that use safer hydrogen sources.

The table below summarizes a comparison of existing and potential future synthetic routes, highlighting the shift towards more environmentally benign processes.

| Synthetic Step | Traditional Method | Emerging Alternative | Potential Advantages of Alternative |

| C-C Bond Formation | Grignard reaction with 2-chlorobenzonitrile (B47944) and cyclopentylmagnesium bromide. | Reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. nih.govcolab.ws | Avoids organometallic reagents, milder conditions. |

| Solvent/Reagent Choice | Use of bromocyclopentane for Grignard reagent; use of hazardous solvents. | Use of cyclopentyl chloride; exploration of greener solvents (e.g., bio-based solvents, ionic liquids). | Lower cost, reduced toxicity, improved safety profile. |

| Reduction/Amination | Reduction with metal hydrides followed by separate amination steps. | Direct reductive amination; catalytic transfer hydrogenation. | Improved atom economy, fewer synthetic steps, avoidance of pyrophoric reagents. |

Unveiling Unprecedented Reactivity and Transformation Mechanisms

A deeper understanding of the reactivity of this compound and its precursors can open doors to new synthetic applications. The primary sites of reactivity are the amine group, the chlorinated phenyl ring, and the carbon backbone.

Future mechanistic studies will likely focus on the novel tosylhydrazone-mediated synthesis of the ketone precursor to fully elucidate the reaction pathway and optimize conditions for higher efficiency and scalability. For the amine itself, research could explore its reactivity as a nucleophile in various coupling reactions. For example, its participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be investigated to synthesize more complex, highly functionalized molecules.

The stereochemistry of the molecule presents another important research avenue. The carbon atom to which the cyclopentyl and (2-chlorophenyl) groups are attached is a stereocenter. Developing asymmetric synthetic routes to access specific enantiomers of this compound is a significant challenge and a key goal for creating stereochemically pure downstream products. This would involve the use of chiral catalysts or auxiliaries in the reduction or amination steps.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous-flow synthesis is a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. mdpi.commdpi.com The synthesis of compounds structurally related to this compound has already been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net

Future research will focus on developing a fully continuous, "end-to-end" synthesis of this compound. This would involve telescoping multiple reaction steps—such as the formation of the ketone precursor, its hydroxylation, imination, and subsequent rearrangement or reduction—into a single, uninterrupted process. mdpi.comgoogle.com Such a setup minimizes the need for manual handling and isolation of potentially unstable intermediates, thereby improving safety and efficiency. mdpi.com

Key advantages of applying flow chemistry to this synthesis include:

Precise Control: Microreactors allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. google.com

Enhanced Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with highly exothermic reactions or the use of hazardous reagents. mdpi.com

Automation: Flow chemistry setups can be integrated with automated control systems and real-time analytics (Process Analytical Technology, PAT) to monitor reaction progress and ensure consistent product quality. mit.edu

Scalability: Scaling up production is simplified by running the flow system for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.

The table below outlines a potential multi-step flow synthesis, drawing parallels from established processes for related molecules. mdpi.comgoogle.com

| Reaction Step | Flow Reactor Module | Key Parameters | Advantages in Flow |

| Hydroxylation of Ketone | Packed-bed reactor with a heterogeneous catalyst. mdpi.com | Residence time, temperature, oxidant flow rate. | Improved catalyst lifetime, easy product separation. |

| Imination | Capillary reactor for liquid-liquid mixing. mdpi.com | Residence time, stoichiometry of amine. | Rapid and efficient mixing, high conversion rates. mdpi.com |

| Rearrangement/Reduction | Heated coil reactor or packed-bed with catalyst. | Temperature, pressure, hydrogen source (for reduction). | Precise temperature control for selective transformations. |

Exploration of New Chemical Transformations for Diverse Material Applications

While the primary known application for this compound and its precursors is as an intermediate in the synthesis of pharmaceuticals like ketamine, its unique chemical structure holds potential for broader material applications. fishersci.caresearchgate.net Future research is set to explore transformations that could lead to novel polymers, ligands for catalysis, or functional materials.

The amine functionality could be used as a monomer unit in polymerization reactions. For example, it could be reacted with diacyl chlorides or diepoxides to form novel polyamides or polyepoxides. The presence of the chlorophenyl group could impart specific properties to these polymers, such as increased thermal stability or flame retardancy.

Furthermore, the molecule could serve as a scaffold for developing new ligands for asymmetric catalysis. The amine group and the phenyl ring can be functionalized to create bidentate or tridentate ligands capable of coordinating with transition metals. These new catalytic systems could be applied to a wide range of chemical transformations.

The exploration of its derivatization could also lead to new classes of bioactive molecules. By modifying the cyclopentyl ring, the phenyl ring, or the amine group, a library of new compounds could be synthesized and screened for different biological activities, moving beyond its current association with psychoactive compounds.

Q & A

Q. What are the standard synthetic routes for (2-Chlorophenyl)(cyclopentyl)methanamine?

The compound is typically synthesized via a condensation-reduction strategy . For example, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine is condensed with ketones (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours. The intermediate is reduced using NaBH4 in a THF/ethanol (1:1 v/v) mixture, followed by purification via thin-layer chromatography (chloroform) or recrystallization (n-hexane) to achieve yields up to 83.5% .

Q. How is the absolute configuration of this compound derivatives determined?

X-ray crystallography is the gold standard for resolving stereochemistry. For instance, the (R,R) configuration of a derivative was confirmed using a Bruker SMART CCD diffractometer, with refinement parameters (R[F² > 2σ(F²)] = 0.048) and Flack parameter analysis . Intramolecular O–H⋯N hydrogen bonds and C–H⋯π interactions further stabilize the chiral centers, aiding in structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereomeric excess in chiral derivatives?

Key factors include:

- Solvent selection : Methanol or THF/ethanol mixtures enhance solubility and reaction homogeneity .

- Temperature control : Reactions at 273 K during NaBH4 reduction minimize side reactions .

- Catalyst tuning : Substituting NaBH4 with chiral reducing agents (e.g., CBS catalysts) may enhance enantioselectivity, though this requires further study . Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is recommended for real-time analysis.

Q. What intermolecular interactions influence crystallization of this compound derivatives?

Crystal packing is governed by:

- Intramolecular hydrogen bonds : O–H⋯N bonds (2.647 Å) stabilize molecular conformations .

- Weak C–H⋯π interactions : These involve the chlorophenyl ring (C15–C20) and contribute to supramolecular assembly .

- Hydrogen-bonded chains : N–H⋯Cl interactions form spiral chains along the crystallographic c-axis .

Q. How do substituents on the cyclopentyl ring affect pharmacological activity?

- Ethyl vs. cyclopentyl groups : Ethyl linkers improve μ-opioid receptor (MOR) affinity by positioning the basic nitrogen closer to the receptor’s pharmacophore. Cyclopentyl groups, while sterically favorable, may reduce binding due to increased distance from key interaction sites .

- Chlorophenyl orientation : Ortho-chloro substitution enhances π-stacking with aromatic residues in enzyme active sites, as seen in asymmetric catalytic applications .

Methodological Challenges

Q. How can researchers address low yields in reductive amination steps?

- Purification : Use gradient column chromatography (silica gel, chloroform/hexane) to separate imine intermediates from reduced products .

- Side-reaction mitigation : Pre-dry solvents (e.g., THF over molecular sieves) to prevent hydrolysis of intermediates .

- Stoichiometry : Excess NaBH4 (5 eq.) ensures complete reduction of Schiff bases .

Q. What analytical techniques resolve contradictions in stereochemical assignments?

- Vibrational circular dichroism (VCD) : Distinguishes enantiomers via IR spectra.

- Solid-state NMR : Correlates crystallographic data with dynamic molecular behavior.

- Density functional theory (DFT) : Computationally validates experimental configurations by comparing calculated and observed bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.